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Compound of Interest

Compound Name: Aspergillumarin A

Cat. No.: B15600888 Get Quote

An In-depth Whitepaper for Researchers, Scientists,
and Drug Development Professionals
Introduction: Aspergillomarasmine A (AMA) is a fungal-derived polyamino acid that has

garnered significant attention in the scientific community for its potent activity as a metallo-β-

lactamase (MBL) inhibitor. MBLs are a major cause of bacterial resistance to last-resort β-

lactam antibiotics, including carbapenems. By inactivating these resistance enzymes,

Aspergillomarasmine A has the potential to restore the efficacy of existing antibiotics against

multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, synthesis, and characterization of

Aspergillomarasmine A.

Core Chemical Properties
Aspergillomarasmine A is a tetracarboxylic acid with a complex stereochemistry that is crucial

for its biological activity. Its fundamental chemical and physical properties are summarized

below.
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Property Value Source(s)

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-amino-

2-carboxyethyl]amino]-2-

carboxyethyl]amino]butanedioi

c acid

Molecular Formula C₁₀H₁₇N₃O₈

Molar Mass 307.26 g/mol

Appearance Colorless crystals

Solubility

Insoluble in common organic

solvents; soluble in water

under basic or strongly acidic

conditions.

Stability

Can form a lactam,

anhydroaspergillomarasmine

A, in acidic conditions. Low-

molecular-weight synthetic

analogs can be unstable upon

deprotection, resulting in

anhydro products.[1]

Mechanism of Action: A Potent Zinc Chelator
The primary mechanism by which Aspergillomarasmine A exerts its antibiotic-potentiating effect

is through the inhibition of metallo-β-lactamases. These enzymes require one or two zinc ions

in their active site for catalytic activity. Aspergillomarasmine A acts as a potent and selective

chelator of these essential zinc cofactors.[2][3]

The process of MBL inactivation by AMA is understood to be an indirect one. AMA encourages

the dissociation of a Zn²⁺ ion from the low-affinity binding site of the MBL, such as New Delhi

Metallo-β-lactamase 1 (NDM-1).[2][4] The resulting zinc-depleted enzyme is rendered inactive

and is subsequently degraded by the bacterium.[4] This targeted removal of zinc ions restores

the effectiveness of β-lactam antibiotics.
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Caption: Mechanism of MBL inhibition by Aspergillomarasmine A.

Quantitative Inhibitory Activity
The inhibitory potency of Aspergillomarasmine A has been quantified against a range of

clinically relevant metallo-β-lactamases. The half-maximal inhibitory concentration (IC₅₀) values

demonstrate its efficacy, particularly against NDM- and VIM-type enzymes.
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Metallo-β-lactamase IC₅₀ (µM) Source(s)

NDM-1 4.0 - 13 [5][6]

VIM-1 -

VIM-2 9.6 [5]

IMP-1 -

IMP-7 > 500 [5]

IMP-27 -

CphA2 - [7]

AIM-1 - [7]

Note: Some values were not explicitly found in the search results and are marked as "-". The

efficacy of AMA is linked to the Zn²⁺ affinity of the specific MBL.[7]

Synthesis and Purification
Several synthetic routes to Aspergillomarasmine A and its analogs have been developed to

enable further investigation and optimization of its properties. While detailed, step-by-step

protocols are often found in the supplementary information of publications and were not fully

available in the search results, the key strategies are outlined below.

Synthesis Approaches
Solid-Phase Synthesis: A practical route to AMA and its analogs has been developed using a

solid-phase approach, modifying an aziridine-based route.[1] This method facilitates the

efficient preparation of a diverse range of analogs with higher yield and purity.[1]

Sulfamidate Approach: An efficient and practical synthesis of AMA and related compounds

has been achieved using a sulfamidate-based strategy.[8][9]
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Caption: Generalized workflow for solid-phase synthesis and purification.
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Purification
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard

method for the purification of Aspergillomarasmine A and its analogs.[2] While specific

conditions vary depending on the analog, a common approach involves using a C18 column

with a water/acetonitrile gradient containing an ion-pairing agent like formic acid.[10]

Characterization Methods
The structural integrity and purity of synthesized Aspergillomarasmine A are confirmed using a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the

structural elucidation of AMA and its analogs. These techniques confirm the connectivity of

atoms and the stereochemistry of the molecule.[11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with

liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and elemental

composition of the compound.[2][10] Electrospray ionization (ESI) is a commonly used

technique for the analysis of AMA.[2]

Signaling Pathways and Broader Effects
The primary and most well-documented effect of Aspergillomarasmine A in bacteria is the

restoration of susceptibility to β-lactam antibiotics through the inhibition of MBLs. While direct

interactions with specific bacterial signaling pathways have not been extensively detailed, the

downstream consequences of MBL inhibition are significant. By neutralizing a key resistance

mechanism, AMA indirectly impacts the overall fitness and survival of the pathogen in the

presence of antibiotics.

Further research using transcriptomic and metabolomic approaches could provide a more

detailed understanding of the broader physiological changes induced by Aspergillomarasmine

A in bacteria, potentially revealing effects on other cellular processes beyond the immediate

impact on antibiotic resistance.[12][13][14][15][16][17][18]

Conclusion
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Aspergillomarasmine A represents a promising lead compound in the fight against antibiotic

resistance. Its potent and selective inhibition of metallo-β-lactamases through zinc chelation

offers a viable strategy to rejuvenate our existing arsenal of β-lactam antibiotics. The synthetic

routes developed for AMA and its analogs open the door for structure-activity relationship

studies aimed at improving its potency, pharmacokinetic properties, and spectrum of activity.

Further research into its broader effects on bacterial physiology will be crucial for its

development as a clinical candidate. This technical guide provides a solid foundation for

researchers, scientists, and drug development professionals to understand and further explore

the therapeutic potential of Aspergillomarasmine A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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